Profluthrin

描述

Profluthrin is a synthetic pyrethroid insecticide developed by Sumitomo Chemical Co., Ltd. It is known for its high efficacy against fabric pests, such as moths and carpet beetles, as well as sanitary pests like flies, mosquitoes, and cockroaches . This compound has a relatively high vapor pressure and low mammalian toxicity, making it an effective and safe option for household insecticide products .

准备方法

Synthetic Routes and Reaction Conditions: Profluthrin is synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol with (1E,3E)-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid chloride . The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants . The final product is purified through distillation or recrystallization to remove any impurities .

化学反应分析

Types of Reactions: Profluthrin undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation .

Common Reagents and Conditions:

Photodegradation: this compound is susceptible to photodegradation under ultraviolet light, leading to the formation of various degradation products.

Major Products Formed: The major products formed from the hydrolysis of this compound are 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol and (1E,3E)-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid . Oxidation of this compound results in the formation of the corresponding carboxylic acid .

科学研究应用

Introduction to Profluthrin

This compound is a synthetic pyrethroid insecticide known for its effectiveness against a variety of pests, including fabric pests and sanitary insects. It was developed by Sumitomo Chemical Co., Ltd. and launched in Japan in 2004 under the brand name Fairytale®. This compound exhibits unique properties such as high vapor pressure, low mammalian toxicity, and significant efficacy against both fabric and nuisance pests. This article will explore the applications of this compound in detail, supported by comprehensive data tables and case studies.

Fabric Pest Control

This compound has been extensively studied for its effectiveness against fabric pests such as Tineola bisselliella (common clothes moth), Tinea translucens, and Attagenus unicolor. Research indicates that this compound demonstrates lethal effects significantly greater than those of conventional moth-proofers.

Efficacy Against Fabric Pests

- Topical Application Method : this compound showed lethal effects on fabric pest larvae, with LD50 values indicating it is approximately four to eight times more effective than EZ-empenthrin (another pyrethroid).

| Pest Species | This compound LD50 (μg/larva) | EZ-Empenthrin LD50 (μg/larva) |

|---|---|---|

| Tineola bisselliella | 0.055 | 0.23 |

| Tinea translucens | 0.061 | 0.34 |

| Attagenus unicolor | 0.23 | 1.8 |

- Vapor Action : In small-space tests, this compound demonstrated superior vapor action against fabric pests, effectively inhibiting egg hatching and killing larvae over extended periods.

Sanitary Pest Control

This compound is also effective against various sanitary pests, including mosquitoes, flies, and cockroaches. Its rapid action and high efficacy make it a valuable component in household insecticides.

Efficacy Against Sanitary Pests

- Topical Application Method : this compound exhibited lethal effects on various adult sanitary pests, showing a relative insecticidal activity significantly higher than EZ-empenthrin.

| Pest Species | This compound LD50 (μg/female adult) | EZ-Empenthrin LD50 (μg/female adult) |

|---|---|---|

| Culex pipiens pallens | 0.014 | 0.16 |

| Aedes albopictus | 0.0036 | 0.078 |

| Musca domestica | 0.24 | 9.3 |

- Knockdown Effects : In chamber tests with mosquitoes, this compound demonstrated rapid knockdown effects, outperforming EZ-empenthrin in terms of time required for knockdown (KT50).

| Mosquito Species | KT50 (min) - this compound | KT50 (min) - EZ-Empenthrin |

|---|---|---|

| Culex pipiens molestus | 6.6 | 10.6 |

| Aedes albopictus | 4.2 | 11.7 |

Egg-Hatching Inhibition

This compound has shown significant egg-hatching inhibition effects on fabric pests when applied in practical settings such as drawers and wardrobes.

Practical Efficacy Tests

- In drawer tests with Tineola bisselliella eggs, this compound demonstrated a high egg-hatching inhibition effect even at low dosages over extended periods.

| Dosage (mg) | % Egg Hatching Inhibition after 6 months |

|---|---|

| This compound (20 mg) | Nearly equivalent to EZ-Empenthrin (100 mg) |

Case Study 1: Efficacy in Household Products

A study conducted by Sumitomo Chemical evaluated the practicality of this compound in household moth-proofing products over six months in various environments (e.g., drawers and wardrobes). The results indicated a consistent pest control rate of nearly 100% against Tineola bisselliella eggs when using this compound at specified dosages.

Case Study 2: Field Application Tests

Field tests have shown that products containing this compound significantly reduced pest populations in domestic settings compared to traditional insecticides, leading to its adoption by several companies for household insecticide formulations.

作用机制

Profluthrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged opening of the channels and continuous influx of sodium ions . This leads to hyperexcitation, paralysis, and eventually death of the insect . The molecular targets of this compound are the sodium channels in the nerve cells of insects .

相似化合物的比较

- Permethrin

- Cypermethrin

- Deltamethrin

- Metofluthrin

- Transfluthrin

Profluthrin stands out due to its unique combination of high efficacy, low mammalian toxicity, and high vapor pressure .

生物活性

Profluthrin is a synthetic pyrethroid insecticide developed by Sumitomo Chemical Co., Ltd., primarily used for pest control in various settings, including domestic and agricultural environments. This article provides a comprehensive overview of the biological activity of this compound, highlighting its efficacy against different pests, mechanisms of action, safety profile, and relevant case studies.

Overview of this compound

This compound is characterized by its high volatility and potent insecticidal properties. It was launched in Japan in 2004 and has since been recognized for its effectiveness against a range of pests, including mosquitoes, flies, and fabric pests like moths. Its chemical structure allows it to act quickly upon exposure, making it suitable for various applications.

Like other pyrethroids, this compound exerts its insecticidal effects by disrupting the normal function of sodium channels in insect nerve cells. This disruption leads to prolonged depolarization and hyperexcitability, ultimately resulting in paralysis and death of the insect. This compound is classified as a Type I pyrethroid, which is known for its rapid knockdown effect on target pests.

1. Efficacy Against Fabric Pests

This compound has demonstrated significant efficacy against fabric pests such as Tineola bisselliella (clothes moth) and Attagenus unicolor (carpet beetle). In laboratory tests, this compound exhibited an egg-hatching inhibition effect at dosages significantly lower than traditional agents like p-dichlorobenzene.

| Pest Species | Dosage (mg) | Efficacy (%) | Comparison Agent |

|---|---|---|---|

| Tineola bisselliella | 20 | High | EZ-empenthrin (5x dosage) |

| Attagenus unicolor | 20 | 100 | - |

In practical applications, this compound achieved a pest-control rate of 100% against Tineola bisselliella eggs in wardrobe tests at a dosage of 0.1 g over six months .

2. Efficacy Against Mosquitoes

This compound's knockdown effects against mosquitoes have been extensively studied. In glass chamber tests, it showed rapid knockdown times (KT50) against species such as Culex pipiens molestus and Aedes albopictus. The results indicated that this compound outperformed other pyrethroids in terms of speed and efficacy.

| Mosquito Species | KT50 (min) | Comparison Agent |

|---|---|---|

| Culex pipiens molestus | 5 | EZ-empenthrin |

| Aedes albopictus | 4 | EZ-empenthrin |

These findings highlight this compound's potential as an effective tool in integrated pest management strategies .

Safety Profile and Environmental Impact

While this compound is effective against pests, its safety profile has been a subject of research. Studies indicate that it has low toxicity to mammals compared to other pyrethroids. The median absorption rates from indoor air exposure were found to be relatively low, suggesting minimal risk under typical usage conditions .

Case Studies on Health Risks

Research indicates that exposure to this compound can lead to acute toxic effects; however, these are generally lower than those associated with more toxic compounds. For instance, a study on occupational exposure to pyrethroids highlighted that while this compound can contribute to health risks, its impact is less severe compared to others like chlorpyrifos .

属性

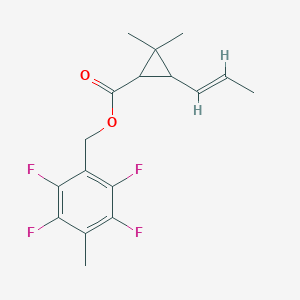

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMRUPNXPWLGF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223419-20-3 | |

| Record name | Profluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223419203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。